1,1'-(Hexa-1,4-diene-1,2-diyl)dibenzene
Description
Properties
CAS No. |
652131-09-4 |
|---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
1-phenylhexa-1,4-dien-2-ylbenzene |
InChI |
InChI=1S/C18H18/c1-2-3-12-18(17-13-8-5-9-14-17)15-16-10-6-4-7-11-16/h2-11,13-15H,12H2,1H3 |
InChI Key |
VMQFMGZNMCPEMT-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Theoretical and Computational Investigations of 1,1 Hexa 1,4 Diene 1,2 Diyl Dibenzene
Quantum Chemical Analysis of Electronic Structure
No published studies utilizing DFT methods to determine the optimized ground state geometry, bond lengths, and bond angles of 1,1'-(Hexa-1,4-diene-1,2-diyl)dibenzene were found. Such calculations would be essential for understanding the molecule's fundamental structure and stability.
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for predicting a molecule's reactivity and electronic properties. However, no specific MO diagrams or data on the HOMO-LUMO energy gap for this compound are available in the literature.
Information regarding the charge distribution and electrostatic potential maps, which are crucial for understanding intermolecular interactions and predicting sites of electrophilic or nucleophilic attack, has not been reported for this compound.
Conformational Landscape and Dynamics of this compound
A study of the potential energy surface is necessary to identify stable conformational isomers and the energy barriers between them. No research detailing the conformational landscape of this compound has been published.
MD simulations provide insight into the dynamic behavior of molecules, including the flexibility of the carbon chain and the rotational barriers of the phenyl groups. This specific area of investigation remains unexplored for this compound.
Spectroscopic Property Predictions via Computational Methods
Computational chemistry provides powerful tools for predicting the spectroscopic characteristics of molecules, offering insights that complement experimental data. unibo.it For a molecule like This compound , computational models would first involve geometry optimization to find the most stable three-dimensional structure. Following this, various spectroscopic properties can be calculated.
To predict the infrared (IR) spectrum of This compound , computational chemists would typically perform a frequency calculation on its optimized geometry. This analysis identifies the normal modes of vibration, each corresponding to a specific frequency. The intensity of the absorption at each frequency is also calculated, allowing for the generation of a theoretical IR spectrum. This predicted spectrum would show characteristic peaks corresponding to the stretching and bending vibrations of its functional groups, such as C-H bonds in the benzene (B151609) rings and the diene backbone, as well as C=C double bond stretches. While studies have been conducted on similar structures like hexa-2,4-dienes, specific data for the title compound is not available. elte.hu
Table 1: Hypothetical Data Table for Predicted Vibrational Frequencies
As no specific data exists for This compound , this table is for illustrative purposes only and does not represent actual calculated values.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
| Aromatic C-H Stretch | Data not available | Data not available |
| Alkenyl C-H Stretch | Data not available | Data not available |
| C=C Stretch (diene) | Data not available | Data not available |
| C=C Stretch (aromatic) | Data not available | Data not available |
| C-H Bend | Data not available | Data not available |
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry, often employing methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govresearchgate.net For This compound , these calculations would yield predicted chemical shifts for each unique proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. The electronic environment of each nucleus, influenced by the molecular structure, determines its chemical shift. Furthermore, spin-spin coupling constants between neighboring nuclei could be calculated to aid in the interpretation of the predicted spectra. Online databases and prediction software exist for this purpose, but require a known chemical structure to be input. nmrdb.org
Table 2: Hypothetical Data Table for Predicted ¹H and ¹³C NMR Chemical Shifts
This table is for illustrative purposes only as no specific calculated data for This compound has been published.
| Atom Type | Predicted Chemical Shift (ppm) |
| Aromatic Protons | Data not available |
| Vinylic Protons | Data not available |
| Allylic Protons | Data not available |
| Aromatic Carbons | Data not available |
| Vinylic Carbons | Data not available |
| Allylic Carbons | Data not available |
Theoretical Ultraviolet-Visible (UV-Vis) absorption spectra are typically calculated using TD-DFT methods. sciencepublishinggroup.comnih.gov These calculations predict the electronic transitions between molecular orbitals, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For a conjugated system like This compound , the extent of conjugation significantly influences the wavelength of maximum absorption (λmax). shimadzu.comutoronto.ca The calculations would provide the excitation energies and oscillator strengths for the lowest-energy electronic transitions, which correspond to the absorption bands in the UV-Vis spectrum. Theoretical investigations into emission characteristics, such as fluorescence, would involve studying the properties of the first excited state.
Table 3: Hypothetical Data Table for Theoretical UV-Vis Absorption
As no specific data is available for This compound , this table is purely illustrative.
| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| S₀ → S₁ | Data not available | Data not available |
| S₀ → S₂ | Data not available | Data not available |
Advanced Synthetic Methodologies for 1,1 Hexa 1,4 Diene 1,2 Diyl Dibenzene
Retrosynthetic Analysis and Strategic Bond Disconnections for 1,1'-(Hexa-1,4-diene-1,2-diyl)dibenzene
Retrosynthetic analysis of this compound suggests several strategic bond disconnections. The most apparent disconnections are the carbon-carbon bonds that form the backbone of the hexa-1,4-diene structure and the bonds connecting the phenyl groups. Key retrosynthetic pathways could involve:
Disconnecting the C1-C2 bond: This disconnection would lead to two smaller fragments, potentially a vinyl-substituted benzene (B151609) derivative and a five-carbon chain with a terminal alkene.
Disconnecting the C2-C3 bond: This approach could simplify the synthesis by breaking the molecule into a substituted allyl fragment and a three-carbon fragment.
Disconnecting the phenyl groups: This strategy would involve the formation of the diene backbone first, followed by the introduction of the phenyl groups via cross-coupling reactions.
A plausible retrosynthetic route could start from simpler, commercially available precursors. For instance, the molecule could be conceptually disassembled into precursors suitable for a palladium-catalyzed cross-coupling reaction, a powerful tool for the formation of C-C bonds. mdpi.com
Development of Novel Synthetic Pathways
The construction of the this compound scaffold can be achieved through various modern synthetic methods. The choice of pathway often depends on the desired stereochemistry of the final product.
Transition-metal-catalyzed cross-coupling reactions are a cornerstone for the stereoselective synthesis of 1,3-dienes. mdpi.com For the target molecule, a Suzuki-Miyaura coupling could be employed, reacting a vinyl halide with a vinylborane. Another powerful strategy is the Heck reaction, which can form a C-C bond between an aryl halide and an alkene. nih.gov
Olefin metathesis offers an alternative route, particularly for the formation of the diene system. A cross-metathesis reaction between two appropriate alkene precursors could construct the hexa-1,4-diene backbone. The choice of catalyst is crucial for controlling the E/Z stereochemistry of the resulting double bonds.
| Catalytic Approach | Key Reactants | Potential Catalyst | Advantages |
| Suzuki-Miyaura Coupling | Vinyl halide, Vinylborane | Pd(PPh₃)₄ | Mild reaction conditions, high functional group tolerance. |
| Heck Reaction | Aryl halide, Alkene | Pd(OAc)₂ | Atom economical, versatile for C-C bond formation. nih.gov |
| Olefin Metathesis | Two different alkenes | Grubbs' or Schrock's catalyst | Efficient C=C bond formation, good stereocontrol possible. |
The stereochemistry of the diene is critical for its chemical and physical properties. Achieving high stereoselectivity in the synthesis of this compound is a significant challenge. Methods for the stereoselective construction of 1,3-dienes often rely on transition-metal-catalyzed cross-coupling reactions using pre-functionalized alkenyl partners with defined stereochemistry. mdpi.com For instance, the use of specific ligands in palladium-catalyzed reactions can influence the stereochemical outcome. nih.gov
Another approach involves the ring-opening of cyclobutene precursors. This method can lead to the formation of highly functionalized 1,3-dienes as single isomers. acs.org The torquoselectivity of the electrocyclic ring-opening reaction can be controlled by the substituents on the cyclobutene ring. acs.org
Regioselective functionalization of the diene system in this compound would allow for the introduction of additional functional groups at specific positions. Catalytic methods have been developed for the regioselective 1,4-functionalization of 1,3-dienes. nih.govoup.com For instance, a copper-catalyzed hydroboration can selectively functionalize one of the double bonds in a conjugated diene system. acs.org The interplay between the metal catalyst, ligands, and substrates can lead to excellent control over the regioselectivity of the product formation. nih.gov
Optimization of Reaction Conditions and Catalyst Systems
The success of the synthesis of this compound heavily relies on the optimization of reaction conditions and the choice of an appropriate catalyst system.
The choice of solvent can significantly impact the yield and selectivity of a reaction. For transition-metal-catalyzed reactions, polar aprotic solvents like THF, DMF, or dioxane are often used. The solubility of the reactants and the stability of the catalytic intermediates are key factors to consider.
Temperature is another critical parameter. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions or decomposition of the catalyst. Finding the optimal temperature is often a matter of empirical screening. For example, in the stereoselective synthesis of 1-silyl-1,3-dienes from cyclobutenones, the ring-opening reaction was performed at elevated temperatures (80-110 °C) in solvents like benzene or toluene. acs.org
| Parameter | Influence on Reaction | Typical Conditions for Diene Synthesis |
| Solvent | Affects solubility, catalyst stability, and reaction rate. | THF, Dioxane, Toluene, DMF |
| Temperature | Influences reaction rate and selectivity. | 25 °C to 110 °C |
Ligand Design and Screening for Enhanced Efficiency
Phosphine Ligands: Triphenylphosphine and other bulky, electron-rich phosphine ligands are extensively used in Heck and Suzuki reactions. researchgate.net The bulkiness of the ligand can facilitate the reductive elimination step, while its electronic properties can enhance the rate of oxidative addition. researchgate.net For a challenging coupling, a screening process would evaluate various phosphine ligands to optimize the reaction yield and selectivity.
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for palladium catalysis. They form strong bonds with the metal center, leading to highly stable and active catalysts that can have high turnover numbers. rsc.org The modular nature of NHC ligands allows for fine-tuning of their steric and electronic properties to achieve desired reactivity.
The screening process for an optimal ligand typically involves running a matrix of experiments where different ligands are tested under standardized conditions. The performance is evaluated based on conversion, yield of the desired product, and selectivity.
Interactive Table: Ligand Screening for a Model Heck Reaction This table illustrates a hypothetical screening process for a key step in the synthesis of the target compound.
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| Triphenylphosphine | 1.0 | 100 | 12 | 75 | 68 |
| Tri(o-tolyl)phosphine | 1.0 | 100 | 12 | 85 | 81 |
| XPhos | 0.5 | 80 | 8 | 98 | 95 |
| SPhos | 0.5 | 80 | 8 | 95 | 92 |
| IPr (NHC) | 0.5 | 80 | 6 | >99 | 97 |
Data is illustrative and based on typical outcomes for challenging cross-coupling reactions.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of fine chemicals is a major focus of modern chemical research, aiming to reduce environmental impact and improve sustainability. yale.eduessentialchemicalindustry.org These principles are highly relevant to the synthesis of this compound, guiding the choice of reaction pathways, reagents, and solvents.
Atom Economy and Waste Minimization Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jk-sci.com Synthetic strategies with high atom economy are inherently less wasteful.
Addition and Metathesis Reactions: Olefin metathesis is an excellent example of an atom-economical reaction, as it involves the cleavage and reformation of C=C bonds, rearranging atoms without generating stoichiometric byproducts. researchgate.netutc.edu A cross-metathesis strategy for synthesizing the target diene would likely have a high atom economy. Similarly, addition reactions are highly atom-economical. jk-sci.com
Substitution and Elimination Reactions: Traditional methods that involve substitution or elimination steps, such as the Wittig reaction, often have poor atom economy due to the generation of stoichiometric byproducts like triphenylphosphine oxide. nih.gov While effective, these routes are less desirable from a green chemistry perspective. The Heck reaction, while a powerful C-C bond-forming tool, generates a stoichiometric amount of salt waste from the base used. mdpi.com
Interactive Table: Theoretical Atom Economy of Different Synthetic Routes
Calculations are theoretical and simplified for illustrative purposes. Actual atom economy depends on the specific reagents and pathway.
Waste minimization also involves using catalytic reagents instead of stoichiometric ones, as catalysts are used in small amounts and can often be recycled. yale.edu The use of highly efficient palladium catalysts, even at parts-per-million (ppm) loadings, significantly reduces waste. youtube.com
Use of Sustainable Solvents and Reagents
The choice of solvent is a critical factor in the environmental footprint of a chemical process, as solvents often constitute the largest mass component of a reaction mixture. benthamdirect.com Green chemistry encourages the use of safer, more environmentally benign solvents.
Conventional Solvents: Many cross-coupling reactions are performed in volatile and potentially toxic organic solvents like N,N-dimethylformamide (DMF), toluene, or tetrahydrofuran (THF). acs.org These solvents pose environmental and health risks.
Sustainable Alternatives: Significant research has focused on replacing these solvents with greener alternatives.
Water: Performing reactions in water is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net Specialized ligands and surfactants can be used to facilitate reactions with organic-soluble substrates in aqueous media.
Ionic Liquids (ILs): ILs are salts that are liquid at low temperatures. chemijournal.com Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds make them attractive green solvents. scielo.brnih.gov Furthermore, they can sometimes enhance catalyst stability and facilitate catalyst recycling. rsc.org
Bio-based Solvents: Solvents derived from renewable biomass, such as Cyrene or γ-valerolactone, are emerging as sustainable alternatives to petroleum-derived solvents. acs.org
Interactive Table: Comparison of Conventional and Sustainable Solvents
| Solvent | Classification | Key Properties | Environmental/Safety Concerns | Potential for Use |
| Toluene | Conventional | Good for dissolving nonpolar organics | Volatile, flammable, neurotoxin | High |
| DMF | Conventional | High-boiling, polar aprotic | Reprotoxic, Substance of Very High Concern (SVHC) | Moderate (phase-out preferred) |
| Water | Sustainable | Non-toxic, non-flammable, abundant | Biphasic systems may be needed for nonpolar substrates | High (with enabling tech) |
| [BMIM][BF4] | Ionic Liquid | Non-volatile, high thermal stability | Potential aquatic toxicity, cost | Moderate to High |
| Cyrene | Bio-based | Biodegradable, high polarity | Limited commercial availability, cost | Moderate (emerging) |
By carefully selecting advanced synthetic routes, optimizing catalytic systems through ligand design, and adhering to green chemistry principles such as maximizing atom economy and utilizing sustainable solvents, the synthesis of complex molecules like this compound can be achieved in a more efficient, selective, and environmentally responsible manner.
Lack of Specific Research Data for this compound Precludes Detailed Analysis of its Reactivity
A thorough review of available scientific literature reveals a significant gap in experimental and theoretical data specifically concerning the chemical compound This compound . Despite extensive searches for this particular molecule, no dedicated studies on its reaction mechanisms, stereochemistry, or transformations could be located. The provided outline requests a detailed examination of its electrophilic additions, pericyclic reactions, photochemical reactivity, and redox transformations. However, the absence of specific research on this compound makes it impossible to furnish a scientifically accurate article that adheres to the strict requirements of the prompt.
The structure of this compound suggests it is a non-conjugated diene, with two double bonds separated by a single methylene (B1212753) group. The presence of two phenyl groups on one of the double bonds introduces significant steric and electronic factors that would influence its reactivity. While general principles of diene chemistry can provide a hypothetical framework for its behavior, any such discussion would be speculative and fall outside the explicit scope of an article focused solely on documented findings for this specific compound.
For context, the reactivity of dienes is a well-established area of organic chemistry. General principles governing their reactions are summarized below, but it must be emphasized that these are not specific findings for this compound.
General Principles of Diene Reactivity
Mechanistic Investigations of Electrophilic Additions
Electrophilic additions to dienes are fundamental reactions. In the case of conjugated dienes, attack by an electrophile leads to a resonance-stabilized allylic carbocation, which can then be attacked by a nucleophile at two different positions, leading to 1,2- and 1,4-addition products. libretexts.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The ratio of these products is often dependent on reaction conditions such as temperature, with lower temperatures favoring the kinetically controlled 1,2-adduct and higher temperatures favoring the thermodynamically more stable 1,4-adduct. chemistrysteps.commasterorganicchemistry.com For a non-conjugated diene like this compound, the two double bonds would be expected to react independently, similar to simple alkenes. The double bond at the 1,2-position is tetrasubstituted and bears two phenyl groups, while the double bond at the 4,5-position is disubstituted. Electrophilic attack would likely favor the more electron-rich double bond.
Diels-Alder Reactions and Cycloaddition Chemistry
The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings, occurring between a conjugated diene and a dienophile. organic-chemistry.orglibretexts.org This reaction is generally not applicable to non-conjugated dienes unless they can isomerize to a conjugated system under the reaction conditions. Therefore, this compound would not be expected to undergo a standard Diels-Alder reaction as the diene component.
Pericyclic Reactions and Rearrangements
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org Besides cycloadditions, this class of reactions includes electrocyclic reactions and sigmatropic rearrangements. The applicability of these reactions to this compound would depend on its ability to adopt specific conformations and the electronic nature of its system, for which no data is available.
Photochemical Reactivity and Photoisomerization Studies
Photochemical reactions of dienes can lead to various transformations, including cycloadditions and rearrangements that are often not observed under thermal conditions. For instance, [2+2] cycloadditions are a common photochemical reaction for alkenes. Without specific studies, the photochemical behavior of this compound remains unknown.
Oxidative and Reductive Transformations
Dienes can be oxidized by reagents like ozone or potassium permanganate (B83412) to yield cleaved or diol products, respectively. Reduction, typically through catalytic hydrogenation, would saturate the double bonds to form the corresponding alkane. The specific conditions and outcomes for this compound have not been reported.
Due to the lack of specific research, no data tables or detailed research findings for this compound can be provided. The information that is available pertains to isomers with different substitution patterns, such as 2,5-diphenyl-1,5-hexadiene (B1329824) nih.gov and 2,5-diphenyl-1,4-hexadiene, nist.gov or other related dienes, which are not within the scope of this article.
Reaction Mechanisms and Reactivity Studies of 1,1 Hexa 1,4 Diene 1,2 Diyl Dibenzene
Functionalization of the Aromatic Rings and Diene Backbone
The functionalization of 1,1'-(Hexa-1,4-diene-1,2-diyl)dibenzene can be approached by targeting either the phenyl groups or the diene system. The presence of these distinct reactive centers allows for a range of chemical transformations, potentially leading to a diverse array of novel compounds with tailored properties.
Functionalization of the Aromatic Rings:
The phenyl groups of this compound are expected to undergo electrophilic aromatic substitution (EAS) reactions. libretexts.orgmasterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The hexa-1,4-diene-1,2-diyl substituent is an alkyl group, which is generally considered to be an activating group and an ortho, para-director. This means that incoming electrophiles will preferentially add to the positions ortho and para to the point of attachment of the diene chain on each benzene ring.
Common electrophilic aromatic substitution reactions that could be applied to this molecule include:
Halogenation: The introduction of halogen atoms (e.g., bromine or chlorine) onto the aromatic rings can be achieved using a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).
Nitration: The reaction with a mixture of nitric acid and sulfuric acid would introduce nitro groups (-NO₂) onto the aromatic rings.
Friedel-Crafts Alkylation: This reaction would involve the introduction of additional alkyl groups onto the phenyl rings using an alkyl halide and a Lewis acid catalyst.
Friedel-Crafts Acylation: The introduction of an acyl group (-COR) can be accomplished using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. This is often followed by reduction to the corresponding alkyl group.
Sulfonation: Treatment with fuming sulfuric acid can introduce sulfonic acid groups (-SO₃H) onto the aromatic rings.
The specific conditions for these reactions would need to be optimized to control the degree and position of substitution and to avoid potential side reactions involving the diene backbone.
Functionalization of the Diene Backbone:
The conjugated diene system in this compound is a versatile functional group that can participate in several types of reactions.
Hydrogenation: The double bonds of the diene can be reduced through catalytic hydrogenation. Depending on the catalyst and reaction conditions, either partial or complete saturation of the diene system can be achieved. For instance, using a catalyst like Wilkinson's catalyst might allow for selective hydrogenation, while more aggressive catalysts like palladium on carbon would likely lead to the full reduction of the diene to a hexane (B92381) chain.
Electrophilic Addition: The addition of electrophiles such as hydrogen halides (e.g., HBr, HCl) to the conjugated diene can lead to a mixture of 1,2- and 1,4-addition products. libretexts.orgchemistrysteps.comlibretexts.org The ratio of these products is often dependent on the reaction temperature, with the 1,2-adduct being the kinetic product (favored at lower temperatures) and the 1,4-adduct being the thermodynamic product (favored at higher temperatures). chemistrysteps.comlibretexts.org
Cycloaddition Reactions: The conjugated diene system is well-suited to participate in cycloaddition reactions, most notably the Diels-Alder reaction. organic-chemistry.orgmnstate.edukhanacademy.orgmasterorganicchemistry.com This [4+2] cycloaddition involves the reaction of the diene with a dienophile (an alkene or alkyne) to form a six-membered ring. organic-chemistry.orgmnstate.edukhanacademy.orgmasterorganicchemistry.com The presence of the two phenyl groups on the diene may introduce steric hindrance that could influence the stereoselectivity and regioselectivity of the cycloaddition. The reactivity of the diene in a Diels-Alder reaction is enhanced by electron-donating groups, and the phenyl groups, being weakly activating, would have a modest effect on the reaction rate. organic-chemistry.org
Below is a table summarizing the potential functionalization reactions of this compound based on the general reactivity of its functional groups.
| Reaction Type | Reagents and Conditions | Target Site | Expected Product Type |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Aromatic Rings | Halogen-substituted dibenzene derivative |
| Nitration | HNO₃, H₂SO₄ | Aromatic Rings | Nitro-substituted dibenzene derivative |
| Friedel-Crafts Alkylation | R-X, AlCl₃ | Aromatic Rings | Alkyl-substituted dibenzene derivative |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Aromatic Rings | Acyl-substituted dibenzene derivative |
| Sulfonation | Fuming H₂SO₄ | Aromatic Rings | Sulfonated dibenzene derivative |
| Catalytic Hydrogenation | H₂, Pd/C or other catalysts | Diene Backbone | Phenyl-substituted hexane derivative |
| Electrophilic Addition | HX (e.g., HBr, HCl) | Diene Backbone | Mixture of 1,2- and 1,4-adducts |
| Diels-Alder Cycloaddition | Dienophile (e.g., maleic anhydride) | Diene Backbone | Cyclohexene-fused dibenzene derivative |
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of unknown compounds by providing highly accurate mass measurements. For a compound like 1,1'-(Hexa-1,4-diene-1,2-diyl)dibenzene with a molecular formula of C₁₈H₁₈, the expected monoisotopic mass would be precisely calculated and matched against the experimental value.
In the absence of direct HRMS data for the target compound, we can infer its fragmentation behavior from related structures. For instance, in the mass spectrum of a similar compound, N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine quinone (6-PPDQ), specific fragment ions are observed that correspond to the loss of particular chemical moieties. acs.org For this compound, one would anticipate fragmentation pathways involving the cleavage of the hexadiene chain and the loss of phenyl groups or fragments thereof. The isotopic pattern would be dominated by the natural abundance of ¹²C and ¹³C, allowing for the confirmation of the number of carbon atoms in the molecule and its fragments.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₈H₁₈ |
| Monoisotopic Mass | 234.14085 u |
| Major Fragments | Anticipated fragments corresponding to loss of C₆H₅, and various CₓHᵧ fragments from the diene chain. |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is indispensable for the detailed structural elucidation of organic molecules, providing information on the connectivity and spatial arrangement of atoms.
For this compound, a full suite of 2D NMR experiments would be necessary to unambiguously assign all proton and carbon signals and to determine the stereochemistry of the double bonds.
COSY (Correlation Spectroscopy): Would reveal the coupling relationships between protons, helping to trace the connectivity within the hexadiene chain and the phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the phenyl rings and the hexadiene backbone.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is key to determining the E/Z geometry of the double bonds and the preferred conformation of the molecule.
Studies on related compounds, such as the photoisomerization of cis,cis-1,4-diphenyl-1,3-butadiene, have utilized ¹H NMR to monitor the reaction progress, demonstrating the power of NMR in studying the dynamics of such systems. researchgate.net
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in the solid state, including crystalline forms and polymers. While no ssNMR data for crystalline this compound are available, studies on conjugated polymers with thiophene (B33073) and phenyl units demonstrate the utility of this technique. acs.orgnih.govacs.org For a polymerized form of the target compound, ssNMR could provide insights into the packing of the polymer chains, the conformation of the backbone, and the degree of order within the material. Cross-polarization magic-angle spinning (CP-MAS) experiments would be particularly useful for enhancing the signals of the less abundant ¹³C nuclei. acs.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes. These two techniques are often complementary. spectroscopyonline.comyoutube.comyoutube.com
For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the following functional groups:
C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.
C=C stretching: The carbon-carbon double bond stretches of the diene and the aromatic rings would be found in the 1450-1650 cm⁻¹ region. In the Raman spectrum, the C=C stretch of the conjugated diene is expected to be particularly intense. spectroscopyonline.com
C-H bending: Out-of-plane C-H bending vibrations of the phenyl rings would give rise to strong bands in the 690-900 cm⁻¹ region of the FT-IR spectrum, which are indicative of the substitution pattern.
Vapor-phase Raman spectra of analogous compounds like cis- and trans-stilbene (B89595) have been used to assign low-frequency skeletal modes and to study their conformational properties. nih.gov
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
| Aromatic C-H Stretch | > 3000 | FT-IR, Raman |
| Aliphatic C-H Stretch | < 3000 | FT-IR, Raman |
| C=C Stretch (Diene) | ~1600-1650 | Raman (strong) |
| C=C Stretch (Aromatic) | ~1450-1600 | FT-IR, Raman |
| Aromatic C-H Bend (out-of-plane) | 690-900 | FT-IR (strong) |
Electronic Absorption and Emission Spectroscopy for Optical Property Characterization
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to characterize the optical properties of conjugated systems. The extent of conjugation in a molecule directly influences the wavelength at which it absorbs light.
For this compound, a conjugated diphenyl diene, absorption of UV light is expected to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The position of the absorption maximum (λ_max) is sensitive to the length of the conjugated system and the planarity of the molecule. libretexts.org Studies on a series of diphenylpolyenes have shown that as the number of conjugated double bonds increases, the λ_max shifts to longer wavelengths (a bathochromic or red shift). mdpi.com
For example, trans,trans-1,4-diphenyl-1,3-butadiene (B188828), a close analog, exhibits a λ_max around 330 nm in hexane (B92381). photochemcad.com It is expected that this compound would have a similar absorption profile. The emission spectrum would likely show a Stokes shift, with the emission occurring at a longer wavelength than the absorption. The quantum yield of fluorescence would provide a measure of the efficiency of the emission process. researchgate.net
Table 3: Comparison of UV-Vis Absorption Maxima for Analogous Compounds
| Compound | Solvent | λ_max (nm) | Reference |
| 1,4-Diphenyl-1,3-butadiene | Hexane | 330 | photochemcad.com |
| 1,6-Diphenyl-1,3,5-hexatriene (B155585) | Not specified | >330 | udayton.edu |
X-ray Diffraction Studies for Single Crystal Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.
While a crystal structure for this compound has not been reported, the crystal structure of trans,trans-1,4-diphenyl-1,3-butadiene has been determined. uq.edu.au Such a study for the target compound would reveal:
The precise stereochemistry of the double bonds.
The conformation of the hexadiene chain.
The dihedral angles between the phenyl rings and the diene plane, which would indicate the degree of planarity and the extent of steric hindrance.
Intermolecular interactions, such as π-π stacking, that govern the crystal packing.
Powder X-ray diffraction has also been used to study the solid-state photoisomerization of cis,cis-1,4-diphenyl-1,3-butadiene, demonstrating its utility in monitoring reactions in the crystalline state. researchgate.net
Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring
The rigorous analysis of "this compound" and its synthetic precursors relies heavily on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for assessing the purity of the final compound and for real-time monitoring of the reaction progress. These methods provide critical data on the presence of reactants, intermediates, byproducts, and isomers, which is essential for optimizing reaction conditions and ensuring the integrity of the final product.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a primary method for determining the purity of "this compound". wikipedia.orguhplcs.comgmpinsiders.comhawachhplccolumn.comjordilabs.com Given the non-polar nature of this hydrocarbon, a non-polar stationary phase, such as octadecylsilane (B103800) (C18), is employed, with a polar mobile phase. wikipedia.orggmpinsiders.comjordilabs.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
A typical HPLC method for purity analysis involves a gradient elution to ensure the separation of the main compound from any polar impurities (which would elute earlier) and more non-polar byproducts. The use of a UV detector is suitable for this compound due to the presence of the phenyl chromophores.
A scouting gradient run is often initially performed to determine the approximate retention time of the compound and to identify the presence of any impurities. youtube.com Based on these initial findings, the gradient can be optimized to achieve better resolution between the main peak and any adjacent impurity peaks. For quantitative analysis and purity determination, an internal standard may be used, and the method must be validated for linearity, accuracy, and precision. researchgate.netnih.gov The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. rsc.org
Hypothetical HPLC Purity Analysis Data
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time | ~12.5 min |
| Purity | >98% (by area normalization) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Impurity Profiling
GC-MS is a powerful technique for monitoring the synthesis of "this compound". It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. tdi-bi.comthermofisher.comuri.edunih.govacs.org Small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and analyzed by GC-MS to track the consumption of starting materials and the formation of the product.
For the analysis of this relatively non-volatile aromatic hydrocarbon, a high-temperature capillary column, such as one coated with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., HP-5MS), is suitable. tdi-bi.com The temperature program of the GC oven is crucial for separating the components of the reaction mixture.
The mass spectrometer provides structural information about the eluting compounds based on their fragmentation patterns upon electron ionization. libretexts.orghidenanalytical.com For "this compound," the molecular ion peak would be expected, along with characteristic fragments corresponding to the loss of alkyl and phenyl groups. This allows for the unambiguous identification of the product and any isomers or byproducts. The separation of geometric isomers (cis/trans) of the diene system can be challenging and may require high-resolution capillary columns and optimized temperature programs. vurup.skstackexchange.com For quantitative monitoring, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity for the target analyte and key intermediates. tdi-bi.com
Hypothetical GC-MS Reaction Monitoring Data
| Parameter | Condition |
|---|---|
| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, 1.2 mL/min |
| Injection Mode | Splitless |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 290 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 40-500 |
| Reactant Retention Time | e.g., Phenylacetylene: ~5.2 min |
| Product Retention Time | ~15.8 min |
Through the combined application of HPLC and GC-MS, a comprehensive analytical profile of "this compound" can be established. These techniques are fundamental for quality control, ensuring the compound meets the required purity specifications, and for mechanistic studies, providing insights into the reaction pathways and the formation of any isomeric or degradation products.
Potential Applications in Advanced Materials Science and Catalysis
Exploration in Polymer Chemistry
The diene and phenyl functionalities within 1,1'-(Hexa-1,4-diene-1,2-diyl)dibenzene and its analogs make them promising candidates for polymer synthesis. The presence of double bonds allows for polymerization, while the aromatic rings can enhance the thermal and mechanical properties of the resulting polymers.
Monomer for Controlled Polymerization Techniques
The controlled polymerization of diene monomers is a cornerstone of synthetic rubber production and advanced material design. mdpi.compressbooks.pub Techniques like acyclic diene metathesis (ADMET) and coordination polymerization allow for the synthesis of polymers with well-defined microstructures and properties. nih.govorgoreview.com
For instance, phenyl-substituted butadienes have been successfully copolymerized with 1,3-butadiene (B125203) using coordination catalysts like CpTiCl3/MAO. rsc.orgnih.gov These polymerizations can yield copolymers with controlled molecular weights, polydispersities, and high 1,4-selectivity. rsc.orgnih.gov The incorporation of phenyl-containing monomers influences the glass transition temperature (Tg) of the resulting copolymers. rsc.org It is conceivable that this compound could serve as a monomer in similar controlled polymerization reactions, potentially leading to polymers with unique thermal and mechanical properties.
Stereocontrolled ADMET polymerization using specific ruthenium catalysts has enabled the synthesis of polyalkenamers with predictable cis:trans ratios, which significantly impacts the material's thermal properties. nih.gov This level of control over the polymer architecture highlights the potential for creating tailored materials from diene monomers.
| Polymerization Technique | Catalyst/Initiator Example | Potential Polymer Properties |
| Coordination Polymerization | CpTiCl3/MAO | Controlled molecular weight, high 1,4-selectivity, tunable Tg |
| Acyclic Diene Metathesis (ADMET) | Dithiolate Ru carbenes | Stereocontrolled (cis/trans ratio), tailored thermal properties |
| Radical Polymerization (RAFT) | Functionalized CTA | Polymers with specific end-groups |
Design of Conjugated Polymers and Copolymers
Conjugated polymers, characterized by alternating single and double bonds along their backbone, are at the forefront of organic electronics research due to their unique optical and electronic properties. digitellinc.comyoutube.com The structure of this compound suggests it could be a building block for such materials.
Stilbene derivatives, which share the diphenyl-ethene core, have been incorporated into the main chain of conjugated silicon polymers. researchgate.net These materials are of interest for their potential applications in optoelectronics. Furthermore, stilbene-containing polyacrylates have been synthesized via free radical polymerization. nih.gov
Donor-acceptor (D-A) copolymers, which combine electron-donating and electron-accepting units, are a key class of materials for organic solar cells and other optoelectronic devices. rsc.orgresearchgate.net The synthesis of such polymers often involves cross-coupling reactions like Stille or Suzuki-Miyaura polycondensation. researchgate.net While direct data is unavailable, the diphenyl diene structure could potentially act as a donor or be functionalized to serve as a component in D-A copolymers. The electronic properties of these polymers, including their bandgaps, can be tuned by carefully selecting the comonomers. rsc.orgtue.nl
Optoelectronic Applications
The delocalized π-electron systems in diphenyl-substituted dienes and related conjugated molecules give rise to interesting photophysical properties, making them suitable for various optoelectronic applications.
Development of Fluorescent Probes and Emissive Materials
Many conjugated organic molecules exhibit fluorescence, the emission of light after absorbing light of a specific wavelength. This property is the basis for fluorescent probes and emissive materials. Stilbene derivatives, for example, are known for their applications as fluorescent brighteners. nih.gov
The fluorescence properties of these molecules can be highly sensitive to their environment. For instance, some unsymmetrical dihydropyrrolo[3,2-b]pyrrole dyes show solvatochromic fluorescence, meaning their emission color changes with the polarity of the solvent. researchgate.net 1,4-Diphenyl-1,3-butadiene is a known fluorescent compound with a quantum yield of 0.42 in hexane (B92381). omlc.org
The development of fluorescent probes for biological imaging is an active area of research. nih.gov While not directly related to the target compound, fluorescent diphenylphosphonate-based probes have been synthesized for detecting enzyme activity. nih.gov This highlights the general principle of designing fluorescent molecules with specific recognition capabilities.
| Compound Family | Key Optoelectronic Property | Potential Application |
| Stilbene Derivatives | Fluorescence | Fluorescent brighteners, components in emissive polymers |
| 1,4-Diphenyl-1,3-butadiene | Fluorescence | Emissive material |
| D-A Copolymers | Tunable bandgap, charge transport | Active layer in OLEDs and solar cells |
Role in Organic Light-Emitting Diodes (OLEDs) or Solar Cells
Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs) are promising technologies that rely on thin films of organic semiconductor materials. nih.govnih.gov Conjugated polymers and small molecules with suitable energy levels and charge transport properties are essential for these devices.
Stilbene derivatives have been investigated for their use in OLEDs. nih.gov Donor-acceptor copolymers based on fluorinated benzothiadiazole and benzoselenadiazole have been synthesized and used in polymer solar cells, achieving power conversion efficiencies of up to 5.06%. rsc.org The performance of these devices is highly dependent on the molecular structure of the polymer and the morphology of the active layer. rsc.org
Perylene diimide (PDI) derivatives, another class of conjugated molecules, have been used as a third component in ternary organic solar cells, leading to a significant increase in power conversion efficiency. nih.gov This demonstrates the potential of incorporating different molecular structures to optimize device performance. Given the conjugated nature of this compound, it or its derivatives could potentially be explored as components in the active layers of OLEDs or OSCs.
Catalytic and Ligand Applications
The diene moiety in this compound suggests its potential use as a ligand in organometallic chemistry and catalysis. Diene complexes of transition metals are important intermediates and catalysts in a variety of organic transformations. snnu.edu.cnnumberanalytics.com
Chiral diene ligands are particularly valuable for enantioselective catalysis. researchgate.net For example, rhodium complexes with chiral diene ligands have been used for the asymmetric insertion of diazo compounds. researchgate.net The synthesis of such ligands often involves multi-step procedures.
Palladium-catalyzed reactions are central to modern organic synthesis, and dienes are common substrates. orgoreview.com For instance, the diamination of conjugated dienes can be catalyzed by palladium complexes. nih.gov Furthermore, diene complexes can be used as catalysts themselves, for example, in olefin polymerization. numberanalytics.com
While there are no specific reports on the use of this compound as a ligand, its structure suggests that it could coordinate to a metal center. The synthesis of novel diphenyl-1,3,4-oxadiazole derivatives as ligands for benzodiazepine (B76468) receptors demonstrates the broader principle of designing and synthesizing new ligands for specific biological or catalytic targets. nih.gov
Lack of Specific Research Data for this compound in Advanced Applications
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, published research concerning the chemical compound This compound within the contexts requested. The investigation into its potential applications in advanced materials science and catalysis, as outlined, yielded no direct studies, detailed findings, or relevant data tables for this particular molecule.
The outlined topics for which information was sought are:
Material Property Modulation through Structural Derivatives of this compound:The creation of structural derivatives to modulate material properties is a fundamental concept in materials science. For instance, derivatives of other organic molecules like diaryldiazenes are studied for their liquid-crystalline and photoresponsive properties.itu.edu.trSimilarly, the polymerization of various diene monomers is well-documented.researchgate.netmdpi.comHowever, there is no available research that details the synthesis of derivatives from this compound or examines how such modifications would impact its material properties.
While general information exists for the synthesis and reactions of related structures like 1,4-dienes and phenyl-substituted dienes, nih.govorganic-chemistry.org this information is not specific to this compound. The available literature on related compounds, such as diyne or tetraene analogues, does not provide a basis for a scientifically accurate report on the specified hexa-1,4-diene derivative.
Due to the absence of specific research findings, experimental data, and detailed studies, it is not possible to generate a thorough and scientifically accurate article that adheres to the provided outline for this compound. The compound appears to be either a novel structure with un-published research or a molecule that has not been explored for the advanced applications specified.
Future Research Directions and Outlook
Emerging Methodologies for Synthesis and Transformation of Diaryl Dienes
The synthesis of diaryl dienes has been a subject of continuous development, with modern organic chemistry offering a plethora of sophisticated tools. Future research into the synthesis of 1,1'-(Hexa-1,4-diene-1,2-diyl)dibenzene will likely leverage and refine these emerging methodologies to achieve high efficiency, stereoselectivity, and functional group tolerance.
Transition-metal-catalyzed cross-coupling reactions stand out as a primary avenue for the construction of the diaryl diene framework. nih.gov Methodologies such as Suzuki, Negishi, and Heck couplings have proven effective for creating carbon-carbon bonds between vinyl and aryl components. nih.gov Future efforts could focus on developing novel catalyst systems, perhaps based on earth-abundant metals, to improve the sustainability and cost-effectiveness of these reactions. The direct C-H functionalization of simpler precursors also presents a highly atom-economical approach that is gaining traction.
Furthermore, dienylation reactions, which directly install a four-carbon diene unit, are an emerging strategy for the stereoselective synthesis of conjugated dienes and could be adapted for skipped dienes like the target molecule. nih.gov The development of novel dienylating reagents and catalytic systems will be crucial in this regard. Additionally, metathesis reactions, particularly those involving ruthenium or molybdenum catalysts, offer a powerful method for the formation of the diene backbone.
Once synthesized, the transformation of this compound opens up further research avenues. The two double bonds in the hexa-1,4-diene chain are amenable to a variety of transformations. Selective hydrogenation, epoxidation, or dihydroxylation of one or both double bonds could lead to a range of new, highly functionalized molecules with potential applications in medicinal chemistry or materials science. The development of catalysts that can distinguish between the two electronically similar double bonds will be a significant challenge and a key area of investigation.
Interdisciplinary Research Opportunities for this compound
The unique combination of aromatic rings and a flexible diene spacer in this compound creates opportunities for its application in various interdisciplinary fields.
In materials science , the diaryl diene unit can be considered a building block for novel polymers and organic materials. The double bonds can participate in polymerization reactions, potentially leading to materials with interesting photophysical or mechanical properties. The phenyl groups can be functionalized to tune the solubility, processability, and electronic properties of the resulting materials. For instance, the introduction of electron-donating or -withdrawing groups could modulate the HOMO-LUMO gap, making these materials candidates for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
In the realm of supramolecular chemistry and crystal engineering , the conformational flexibility of the hexa-1,4-diene chain, coupled with the potential for π-π stacking interactions between the phenyl rings, could lead to the formation of interesting and complex self-assembled structures. The design of specific substitution patterns on the phenyl rings could direct the formation of predictable and functional supramolecular architectures, such as molecular cages, tubes, or sheets.
Furthermore, the diene moiety can act as a ligand for transition metals, opening up possibilities in organometallic chemistry and catalysis . The synthesis of well-defined metal complexes of this compound could lead to new catalysts for a variety of organic transformations. The electronic and steric properties of the ligand could be fine-tuned by modifying the substituents on the phenyl rings, allowing for the rational design of catalysts with specific activities and selectivities.
Broader Impact of Research on Advanced Organic Materials and Methodologies
The pursuit of novel synthetic routes to and applications for molecules like this compound contributes to the broader advancement of organic chemistry and materials science. The development of more efficient and selective synthetic methods has a direct impact on the pharmaceutical and fine chemical industries, enabling the more sustainable production of complex molecules.
Research into the properties of new organic materials derived from diaryl dienes fuels innovation in electronics, photonics, and sensor technology. The ability to precisely control the structure and function of organic materials at the molecular level is essential for the development of next-generation technologies. The insights gained from studying the relationship between the molecular structure of compounds like this compound and their macroscopic properties are invaluable in this context.
Ultimately, the exploration of new chemical space, exemplified by the study of unique molecules like this compound, is a fundamental driver of scientific progress. It challenges existing synthetic paradigms, pushes the boundaries of what is possible in materials design, and lays the groundwork for future discoveries and technological breakthroughs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
